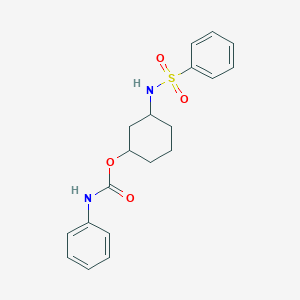

3-(苯磺酰氨基)环己基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

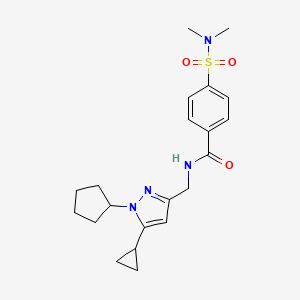

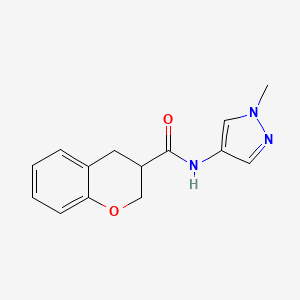

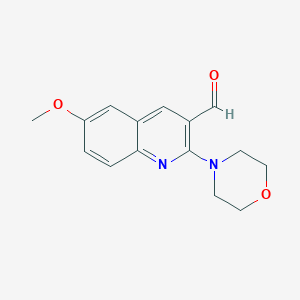

The synthesis of new derivatives based on N-(phenylcarbamoyl)benzenesulfonamide scaffold with chemical optimizations on the linker and phenyl ring B is outlined in Schemes 1 and 2 .Chemical Reactions Analysis

The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group . This leads to the identification of several more potent and diversified NLRP3 antagonists with low nanomolar inhibitory activities .科学研究应用

抗菌和抗真菌应用

研究表明,合成含有磺酰基部分的新型化合物,显示出显着的抗菌和抗真菌活性。例如,Darwish 等人(2014 年)合成了具有磺酰基部分的新型杂环化合物,作为抗菌剂表现出有希望的结果 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014 年)。类似地,李等人(2013 年)设计并合成了具有高杀菌活性的 N-取代苯基-2-酰氧基环己基磺酰胺,其性能优于一些市售杀菌剂 (李、崔、陈、吴、齐和季,2013 年)。

抗脓毒症剂

山田等人(2008 年)发现,某些环己烯衍生物通过修饰磺酰胺间隔基部分,对一氧化氮 (NO) 和炎性细胞因子的产生表现出有效的抑制活性,为抗脓毒症疗法提供了一种有希望的方法 (山田、市川、Ii、伊藤、田村和北崎,2008 年)。

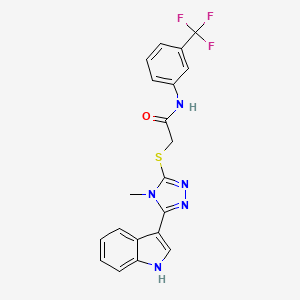

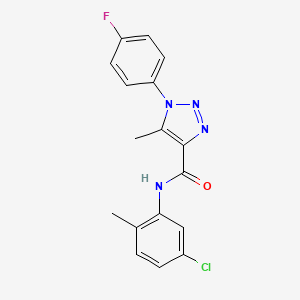

抗癌研究

对抗癌应用的探索导致了 2-(苯磺酰基)-2H-1,2,3-三唑等化合物的合成,该化合物对各种癌细胞系表现出中等的活性。Salinas-Torres 等人(2022 年)报告称,该化合物对肾脏、中枢神经系统、结肠和乳腺癌细胞系的生长抑制率在 10.83% 至 17.64% 之间 (Salinas-Torres、Portilla、Rojas、Becerra 和 Castillo,2022 年)。

作用机制

Target of Action

The primary target of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate interacts with the NLRP3 inflammasome, inhibiting its activation . This inhibition results in a decrease in the production of proinflammatory factors .

Biochemical Pathways

The compound affects the pathway involving the NLRP3 inflammasome and the production of proinflammatory factors . Specifically, it inhibits the activation of the NLRP3 inflammasome, which is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Pharmacokinetics

Its unique structure allows for diverse applications, ranging from drug discovery to polymer synthesis, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is a decrease in the production of proinflammatory factors, including IL-1β . This leads to a reduction in the inflammatory responses in the brain, which can contribute to neuronal cell death and injuries .

属性

IUPAC Name |

[3-(benzenesulfonamido)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-19(20-15-8-3-1-4-9-15)25-17-11-7-10-16(14-17)21-26(23,24)18-12-5-2-6-13-18/h1-6,8-9,12-13,16-17,21H,7,10-11,14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWWCAXLFMDUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2509848.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2509850.png)

![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)